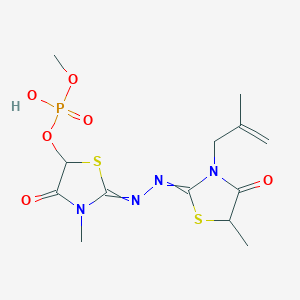
Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester involves multiple steps. The process typically starts with the preparation of the thiazolidinylidene hydrazone intermediate, followed by its reaction with phosphoric acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester: This compound shares structural similarities with other thiazolidinylidene hydrazone derivatives.
This compound: Similar compounds include those with variations in the thiazolidinylidene hydrazone moiety or different substituents on the phosphoric acid ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87958-63-2 |
|---|---|
Fórmula molecular |
C13H19N4O6PS2 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
methyl [3-methyl-2-[[5-methyl-3-(2-methylprop-2-enyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl] hydrogen phosphate |
InChI |
InChI=1S/C13H19N4O6PS2/c1-7(2)6-17-9(18)8(3)25-13(17)15-14-12-16(4)10(19)11(26-12)23-24(20,21)22-5/h8,11H,1,6H2,2-5H3,(H,20,21) |
Clave InChI |
ODWWLZZJQZIJGP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=NN=C2N(C(=O)C(S2)OP(=O)(O)OC)C)S1)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















